molecular formula C16H23NO4 B1374893 4-Bocamino-2-benzyl-butyric acid CAS No. 1015070-59-3

4-Bocamino-2-benzyl-butyric acid

Cat. No.: B1374893
CAS No.: 1015070-59-3
M. Wt: 293.36 g/mol
InChI Key: IMDXFJMGLVQGJL-UHFFFAOYSA-N
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Description

4-Bocamino-2-benzyl-butyric acid is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application in Bioproduction and Renewable Feedstocks

Butyric acid, including derivatives like 4-Bocamino-2-benzyl-butyric acid, has seen significant interest in its bioproduction from renewable feedstocks. This is particularly relevant in consumer products, pharmaceuticals, animal feed supplements, and cosmetics. Research has focused on microbial production methods and strain engineering to improve yield and efficiency in producing butyric acid (Jiang et al., 2018).

Antimicrobial Activity

Butyric acid derivatives have been explored for their antimicrobial properties. Studies have shown that certain synthetic derivatives exhibit significant antibacterial and antifungal activities, suggesting potential in the development of new therapeutic interventions for microbial diseases (Husain et al., 2010).

Use in Chemical Synthesis

These compounds are utilized in the synthesis of complex molecules. For instance, they have been used in nucleophilic addition reactions to create N-substituted amides of butyric acid derivatives, demonstrating their versatility in organic synthesis (Sibiryakova et al., 2002).

Application in Solar Cell Technology

In the realm of renewable energy, specifically solar cell technology, carboxylic acid functionalized derivatives of butyric acid like this compound have been investigated for use in polymer solar cells. Their ability to improve device efficiency highlights their potential in energy applications (Choi et al., 2013).

Biotechnological Esterification

The compound has been studied in biotechnological esterification processes. Research in this area has focused on optimizing conditions for the synthesis of esters like benzyl butyrate, demonstrating the compound's role in green chemistry and biocatalysis (de Meneses et al., 2019).

Enhancing Butyric Acid Production

Advances in microbial fermentation for butyric acid production have also been a significant area of research. This includes process and strain engineering to make the production more economically viable and efficient, which is crucial for its wide range of applications (Luo et al., 2018).

Properties

IUPAC Name

2-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-10-9-13(14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDXFJMGLVQGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718801
Record name 2-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015070-59-3
Record name α-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015070-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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